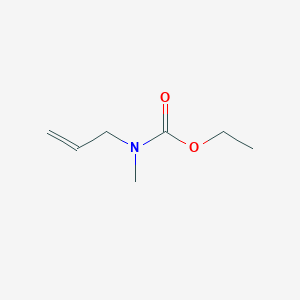

ethyl N-methyl-N-prop-2-enylcarbamate

Description

Ethyl N-methyl-N-prop-2-enylcarbamate is a carbamate derivative characterized by a carbonyl group linked to an oxygen atom and an amine moiety substituted with methyl and prop-2-enyl (allyl) groups. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol. The compound’s structure includes:

- Ethyl group (C₂H₅-O): Enhances lipophilicity and influences solubility in organic solvents.

- Methyl group (CH₃): Provides steric and electronic effects on reactivity.

- Prop-2-enyl group (CH₂=CHCH₂): Introduces unsaturation, enabling participation in polymerization or addition reactions.

Carbamates are widely used in pharmaceuticals, agrochemicals, and material science due to their versatility.

Properties

CAS No. |

77116-78-0 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

ethyl N-methyl-N-prop-2-enylcarbamate |

InChI |

InChI=1S/C7H13NO2/c1-4-6-8(3)7(9)10-5-2/h4H,1,5-6H2,2-3H3 |

InChI Key |

CQVRHUBCYVCCKO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-methyl-N-prop-2-enylcarbamate can be synthesized through various methods. One common approach involves the reaction of N-methyl-N-prop-2-enylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-methyl-N-prop-2-enylcarbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethanol.

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl N-methyl-N-prop-2-enylcarbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-methyl-N-prop-2-enylcarbamate involves its interaction with specific molecular targets. The carbamate functional group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares ethyl N-methyl-N-prop-2-enylcarbamate with analogous compounds, highlighting substituent-driven variations in properties and applications:

Key Observations

Substituent Impact on Bioactivity: Ethiofencarb and Alanycarb contain sulfur (thioether groups), enhancing their insecticidal activity by inhibiting acetylcholinesterase in pests . This compound lacks sulfur, suggesting a different mode of action or lower toxicity.

Physical Properties :

- The hydroxyethyl group in benzyl N-(2-hydroxyethyl)-N-prop-2-enylcarbamate introduces hydrogen bonding, increasing solubility in polar solvents compared to the ethyl-substituted target compound .

- This compound’s lower molecular weight (143.18 vs. 177.20–235.28 g/mol) may improve volatility or diffusion in synthetic reactions.

Reactivity: The allyl (prop-2-enyl) group in all compared compounds enables participation in radical polymerization or Michael additions, useful in polymer chemistry or drug conjugate synthesis. this compound’s ethyl group may enhance solubility in non-polar solvents, facilitating reactions in organic phases.

Pharmaceutical and Agrochemical Potential

- Prop-2-en-1-yl N-phenylcarbamate is employed in drug synthesis due to its carbamate group’s stability and modularity . This compound could serve a similar role but with altered pharmacokinetics from its substituents.

- Ethiofencarb ’s efficacy as an insecticide highlights carbamates’ agrochemical relevance. The target compound’s lack of sulfur may reduce mammalian toxicity, warranting exploration as a safer alternative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.